molecular formula C7H8FNO B8790919 o-(3-fluorobenzyl)hydroxylamine

o-(3-fluorobenzyl)hydroxylamine

Cat. No.: B8790919
M. Wt: 141.14 g/mol
InChI Key: INUFRNDIHFACLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-fluorobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-(3-fluorobenzyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-(3-fluorobenzyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

O-[(3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2

InChI Key

INUFRNDIHFACLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CON

Origin of Product

United States

Foundational & Exploratory

1-[(Aminooxy)methyl]-3-fluorobenzene: A Strategic Building Block for Proximal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[(Aminooxy)methyl]-3-fluorobenzene: Chemical Structure, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, 1-[(aminooxy)methyl]-3-fluorobenzene (CAS: 51572-90-8 for HCl salt) serves as a critical "chemoselective warhead." Unlike simple benzylamines, the O-substituted hydroxylamine moiety provides a unique reactivity profile—specifically the "alpha-effect"—enhancing nucleophilicity while maintaining a distinct pKa profile.

This guide dissects the structural utility of the meta-fluorinated scaffold, detailing its synthesis, stability protocols, and its pivotal role in generating oxime ether linkages—a bioisostere for ethers and amides in kinase inhibitors and antibody-drug conjugates (ADCs).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The strategic value of this molecule lies in the 3-fluoro substituent . Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para substitution. This modulates the acidity of the benzylic protons and the lipophilicity of the overall scaffold, often improving metabolic stability against CYP450 oxidation at the benzylic position.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name O-(3-Fluorobenzyl)hydroxylamineCommon synonym
CAS No. 51572-90-8 (HCl salt); 51572-89-5 (para-isomer)Critical: Verify isomer specificity
Molecular Formula C

H

FNO (Free Base)
C

H

ClFNO (HCl Salt)
Molecular Weight 141.14 g/mol (Free Base)177.61 g/mol (HCl Salt)
Physical State Colorless oil (Free Base); White solid (HCl)Salt form preferred for stability
Solubility DMSO, Methanol, DCM (Free Base)Water, Ethanol (HCl Salt)
pKa (Conj. Acid) ~4.0 - 4.5Significantly lower than benzylamine (~9.3)

Expert Insight: The reduced pKa of the aminooxy group compared to primary amines allows for chemoselective acylation or alkylation at physiological pH, a property exploited in bioconjugation.

Synthetic Methodologies

High-purity synthesis of 1-[(aminooxy)methyl]-3-fluorobenzene typically avoids direct alkylation of hydroxylamine due to poly-alkylation risks. The industry standard utilizes the Gabriel Synthesis modification involving N-hydroxyphthalimide.

Protocol A: The Phthalimide Route (Standard)

This method ensures mono-alkylation and high yield.

  • Alkylation: React 3-fluorobenzyl bromide with N-hydroxyphthalimide in the presence of a mild base (TEA or K

    
    CO
    
    
    
    ) in DMF or Acetonitrile at 60°C.
    • Mechanism: S

      
      2 displacement. The meta-fluorine does not significantly deactivate the benzylic halide.
      
  • Deprotection (Hydrazinolysis): Treat the intermediate N-(3-fluorobenzyloxy)phthalimide with hydrazine hydrate in Ethanol/DCM.

  • Purification: The byproduct phthalhydrazide precipitates. The filtrate is acidified with HCl/Dioxane to precipitate the target as the stable hydrochloride salt.

Protocol B: Mitsunobu Reaction (Alternative)

Used when starting from 3-fluorobenzyl alcohol instead of the bromide.

  • Reagents: PPh

    
    , DIAD, N-hydroxyphthalimide.
    
  • Advantage: Avoids handling lachrymatory benzyl bromides.[1][2][3]

Visualization: Synthesis Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisPath StartBromide 3-Fluorobenzyl Bromide Intermediate Phthalimide Intermediate (Stable Solid) StartBromide->Intermediate Base/DMF (SN2) StartAlcohol 3-Fluorobenzyl Alcohol StartAlcohol->Intermediate PPh3/DIAD (Mitsunobu) ReagentPhth N-Hydroxyphthalimide ReagentPhth->Intermediate Product 1-[(aminooxy)methyl]-3-fluorobenzene (HCl Salt) Intermediate->Product Ethanol Reflux Hydrazine Hydrazine Hydrate (Deprotection)

Figure 1: Comparative synthetic routes (SN2 vs. Mitsunobu) converging on the phthalimide intermediate.

Reactivity & Applications in Drug Discovery

The aminooxy group is a "privileged structure" for generating oxime ethers . Unlike imines, oxime ethers are hydrolytically stable, making them excellent linkers for chemical biology and prodrug design.

Key Reaction: Oxime Ligation

Reaction with aldehydes or ketones proceeds rapidly, often without catalysis, due to the alpha-effect (lone pair repulsion on adjacent heteroatoms increasing nucleophilicity).

  • Conditions: Methanol/Water, pH 4-5 (acetate buffer).

  • Application: This reaction is bio-orthogonal. It is frequently used to conjugate the 3-fluorobenzyl moiety to peptide aldehydes or glyco-conjugates to improve lipophilicity and membrane permeability.

Pharmacophore Utility

The 3-fluorobenzyl fragment is a bioisostere for unsubstituted benzyl groups but offers:

  • Metabolic Blocking: The fluorine atom blocks the C3 position from hydroxylation.

  • Conformational Bias: The C-F bond prefers to be coplanar with the ring, influencing the binding pocket fit.

Visualization: Reactivity Profile

Reactivity Core 1-[(aminooxy)methyl]-3-fluorobenzene Oxime Oxime Ether (Stable Linker) Core->Oxime pH 4.5, MeOH Hydroxamic N-Alkoxyamide (Hydroxamic Acid deriv.) Core->Hydroxamic Base, DCM Urea N-Alkoxyurea (Enzyme Inhibitor) Core->Urea DCM, 0°C Aldehyde R-CHO (Aldehydes) Aldehyde->Oxime AcylChloride R-COCl (Acyl Chlorides) AcylChloride->Hydroxamic Isocyanate R-NCO (Isocyanates) Isocyanate->Urea

Figure 2: Divergent reactivity of the aminooxy scaffold leading to stable pharmacophores.

Safety & Handling Protocols

As a senior scientist, one must treat hydroxylamine derivatives with caution due to their potential thermal instability and toxicity profile.

  • Stability: The hydrochloride salt is stable at room temperature for years if kept dry. The free base is prone to oxidation and slow decomposition; it should be generated in situ or used immediately.

  • Toxicology: Hydroxylamines can induce methemoglobinemia. All handling should occur in a fume hood.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[4][2][3][5]

    • H319: Causes serious eye irritation.[4][2][3][5]

    • H335: May cause respiratory irritation.[4][2][3][6]

Storage Protocol: Store the HCl salt under Argon at 2-8°C. Avoid contact with strong oxidizing agents and metal salts (Fe, Cu), which can catalyze decomposition.

References

  • Sigma-Aldrich. 1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride Product Sheet.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369, O-(3-Fluorobenzyl)hydroxylamine.Link

  • Meanwell, N. A. (2011).[7] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[7] Link

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684. (Foundational method for synthesis).[7]

  • ChemScene. Safety Data Sheet: O-(3-Fluorobenzyl)hydroxylamine hydrochloride.Link

Sources

O-(3-fluorobenzyl)hydroxylamine HCl solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of O-(3-fluorobenzyl)hydroxylamine HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-(3-fluorobenzyl)hydroxylamine hydrochloride (CAS RN: 51572-90-8). As a critical reagent and intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reproducible outcomes.[1] This document delineates the theoretical principles governing the solubility of this salt in aqueous and organic media, presents a structured overview of its expected solubility profile, and provides a detailed, field-proven experimental protocol for its empirical determination. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers in drug discovery and chemical development.

Introduction: The Physicochemical Significance of O-(3-fluorobenzyl)hydroxylamine HCl

O-(3-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. Its molecular structure, featuring a fluorinated aromatic ring and a reactive aminooxy group, makes it a valuable building block in medicinal chemistry.[1] The hydrochloride salt form is typically chosen to enhance stability and handling properties compared to the free base.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems.[3] For researchers and drug development professionals, solubility data dictates:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution phase.

  • Formulation Development: For parenteral dosage forms, complete solubility in a biocompatible vehicle is essential. For oral formulations, aqueous solubility is a key determinant of the dissolution rate, which frequently represents the rate-limiting step for absorption and overall bioavailability.[3]

  • Purification Strategies: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC and NMR requires knowledge of suitable solvents.[4][5]

This guide provides the foundational knowledge to intelligently approach the use of O-(3-fluorobenzyl)hydroxylamine HCl, moving from theoretical prediction to empirical validation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of O-(3-fluorobenzyl)hydroxylamine HCl is governed by the interplay between its ionic nature as a salt and the organic character of its non-polar benzyl group. As an amine salt, it is the product of a basic amine and a strong acid (HCl), which dictates its behavior in different solvent classes.[6]

Aqueous Solubility

In aqueous media, O-(3-fluorobenzyl)hydroxylamine HCl is expected to be highly soluble.[2][7] The primary driving force is the dissociation of the salt into a protonated O-(3-fluorobenzyl)hydroxylammonium cation and a chloride anion. Water, being a highly polar protic solvent with a high dielectric constant, can effectively solvate these ions through strong ion-dipole interactions.[8][9] The positively charged ammonium group and the chloride ion readily form hydrogen bonds with water molecules, overcoming the crystal lattice energy of the solid salt.

However, the molecule also contains a non-polar fluorobenzyl moiety, which is hydrophobic. This organic portion limits the aqueous solubility compared to smaller inorganic salts like hydroxylamine HCl.[10]

Caption: Dissociation and solvation of the hydrochloride salt in water.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like". The polarity, proticity, and hydrogen bonding capability of the solvent are key determinants.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. O-(3-fluorobenzyl)hydroxylamine HCl is expected to exhibit good solubility in these solvents. They can solvate both the cation and the anion, facilitating the dissolution of the salt.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments but lack acidic protons. They are effective at solvating cations but less so for small anions like chloride. Nevertheless, moderate to good solubility is generally expected for many organic salts in these solvents.[13]

  • Solvents of Intermediate Polarity (e.g., Chloroform, Dichloromethane): These solvents are poor at solvating ions. Consequently, the solubility of an ionic salt like O-(3-fluorobenzyl)hydroxylamine HCl is expected to be low.

  • Non-polar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): These solvents have very low dielectric constants and cannot effectively solvate ions. The energy required to break the crystal lattice of the salt is not compensated by solvation energy. Therefore, O-(3-fluorobenzyl)hydroxylamine HCl is expected to be practically insoluble in non-polar solvents.[8]

Effect of pH

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is pH-dependent. In acidic to neutral solutions (pH 1-7), the compound will exist predominantly in its protonated, ionic form, which is highly water-soluble.[6] If the pH of the solution is raised by adding a base (e.g., NaOH), the protonated amine will be deprotonated to the neutral free base. This free base is significantly less polar and will have much lower aqueous solubility, potentially leading to precipitation if its solubility limit is exceeded.[14] This principle is fundamental to the extraction and isolation of amines from reaction mixtures.[6]

Expected Solubility Profile: A Comparative Overview

While precise quantitative data requires experimental determination, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical principles discussed. This serves as an essential starting point for experimental design.

Solvent ClassRepresentative SolventsExpected SolubilityPrimary Driving Force for Dissolution
Aqueous Water, PBS (pH 7.4)High / SolubleIon-dipole interactions, hydrogen bonding with dissociated ions.
Polar Protic Methanol, EthanolHigh / SolubleHydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMSO, DMFModerate to HighStrong dipole-dipole interactions, effective cation solvation.
Intermediate Polarity Dichloromethane, ChloroformLow / Sparingly SolubleWeak dipole-dipole interactions, poor ion solvation.
Non-polar Hexanes, Toluene, Diethyl EtherVery Low / InsolubleVan der Waals forces only; insufficient to overcome lattice energy.

Note: Solubility classifications are based on USP and BP criteria where applicable.[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the gold standard.[15][16] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium with its most stable solid form.[16]

Causality Behind Experimental Choices
  • Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium, providing a single, unambiguous value for solubility under defined conditions (temperature, pH), unlike kinetic methods which can be influenced by precipitation rates and are often used for high-throughput screening.[4][15]

  • Why Excess Solid? The continuous presence of undissolved solid material is critical to ensure the solution remains saturated throughout the experiment.[17]

  • Why 24-72 Hours Equilibration? Many complex organic molecules require extended periods to reach equilibrium. Shorter times may result in an underestimation of the true solubility.[16]

  • Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, 37°C is used to simulate physiological conditions, while 4°C or room temperature (25°C) is relevant for storage and manufacturing.[5]

  • Why HPLC-UV Analysis? High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of the dissolved solute, minimizing interference from any potential impurities.[4][5]

Step-by-Step Methodology
  • Preparation of Calibration Standards: a. Accurately weigh a reference standard of O-(3-fluorobenzyl)hydroxylamine HCl. b. Dissolve and dilute in a suitable solvent (e.g., methanol or a water/methanol mixture) to prepare a high-concentration stock solution. c. Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation: a. Into separate, labeled glass vials (e.g., 4 mL), add a pre-determined volume of the test solvent (e.g., 2 mL of water, ethanol, hexane, etc.). b. Add an excess amount of O-(3-fluorobenzyl)hydroxylamine HCl solid to each vial. "Excess" means enough solid is added such that a visible amount remains undissolved at the end of the experiment. A starting point is to add enough solid to make a 20-50 mg/mL slurry. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C). b. Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Collection and Processing: a. After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean HPLC vial. This step is crucial to remove all undissolved microparticulates. d. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: a. Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). b. Analyze the prepared diluted samples under the same HPLC conditions. c. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_res Result A 1. Add Excess Solid to Solvent in Vial C 3. Agitate Slurry in Temp-Controlled Shaker (24-48 hours) A->C B 2. Prepare HPLC Calibration Standards G 7. Analyze via HPLC-UV B->G D 4. Settle & Withdraw Supernatant C->D E 5. Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F 6. Dilute Filtrate into Valid Analytical Range E->F F->G H 8. Calculate Solubility (mg/mL or µg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of O-(3-fluorobenzyl)hydroxylamine HCl is a defining characteristic for its application in research and development. As a hydrochloride salt, it is predicted to be highly soluble in water and polar protic solvents, with decreasing solubility as solvent polarity diminishes. Non-polar organic solvents are not viable vehicles for this compound. While these theoretical principles provide a robust framework for initial assessment, they are not a substitute for precise empirical data. The shake-flask method detailed in this guide provides a self-validating and authoritative protocol for generating reliable thermodynamic solubility data. This information is indispensable for the rational design of chemical syntheses, the development of effective drug delivery systems, and the overall advancement of scientific projects utilizing this important chemical entity.

References

  • Solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Methylamine hydrochloride | Solubility of Things. Solubility of Things. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Solubility and distribution. SlideShare. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

  • Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. PubChem. Available at: [Link]

  • o-(4-Fluorobenzyl)hydroxylamine hydrochloride. PubChem. Available at: [Link]

  • Solubility - What dissolves in What? Chemistry LibreTexts. Available at: [Link]

  • Classification of organic compounds By solubility. University of Technology, Iraq. Available at: [Link]

  • Does salt affect the solubility of organic solvents in water? Quora. Available at: [Link]

  • Description and Solubility. U.S. Pharmacopeia. Available at: [Link]

  • Solubility for Common Extractable Compounds. American Pharmaceutical Review. Available at: [Link]

  • hydroxylammonium chloride. Chemister.ru. Available at: [Link]

Sources

O-(3-fluorobenzyl)hydroxylamine: A Comprehensive Safety and Handling Guide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of O-(3-fluorobenzyl)hydroxylamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds. The information herein is synthesized from available safety data sheets for the hydrochloride salt and analogous compounds, as well as general chemical safety principles for hydroxylamine derivatives.

Chemical Identification and Physicochemical Properties

O-(3-fluorobenzyl)hydroxylamine is a synthetic organic compound often used as a building block in medicinal chemistry. It is typically handled in its solid hydrochloride salt form for improved stability.

PropertyO-(3-fluorobenzyl)hydroxylamine Hydrochloride
Synonyms 1-[(aminooxy)methyl]-3-fluorobenzene hydrochloride
CAS Number 51572-90-8[1]
Molecular Formula C₇H₉ClFNO[1]
Molecular Weight 177.61 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Inert atmosphere, room temperature[1]

Hazard Identification and Classification

  • Flammability: Flammable solid.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed.[3]

  • Respiratory Sensitization: Repeated exposure to hydroxylamine and its derivatives may lead to respiratory sensitization with asthma-like symptoms.[4]

GHS Hazard Statements (for the hydrochloride salt):

  • H228: Flammable solid.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Signal Word: Danger[1]

Core Directive: Safe Handling and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during handling.

Personal Protective Equipment (PPE)

A critical line of defense, the following PPE must be worn at all times when handling O-(3-fluorobenzyl)hydroxylamine:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Doff_PPE Doff and Dispose of PPE Properly Conduct_Experiment->Doff_PPE

Figure 1. Personal Protective Equipment (PPE) Workflow.
Engineering Controls
  • Ventilation: All handling of O-(3-fluorobenzyl)hydroxylamine should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] The container should be tightly closed and stored under an inert atmosphere.[1][5]

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step methodology for the safe handling of O-(3-fluorobenzyl)hydroxylamine in a laboratory setting.

Step 1: Pre-Experiment Preparation

  • Review the Safety Data Sheet for O-(3-fluorobenzyl)hydroxylamine hydrochloride and any other reagents being used.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

Step 2: Weighing and Dispensing

  • Perform all weighing and dispensing of the solid compound within the chemical fume hood.

  • Use a spatula to handle the solid. Avoid creating dust.

  • Close the container tightly immediately after use.

Step 3: Reaction Setup

  • Set up the reaction apparatus within the fume hood.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the reaction vessel is properly secured.

Step 4: Post-Reaction Work-up and Cleanup

  • Quench the reaction carefully, if necessary, following established laboratory procedures.

  • Clean all glassware and equipment thoroughly.

  • Dispose of all waste materials according to the guidelines in Section 6.

Step 5: Decontamination

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Properly doff and dispose of all single-use PPE.

Experimental_Workflow cluster_protocol Safe Handling Protocol Start Start Prep Step 1: Pre-Experiment Preparation Start->Prep End End Weigh Step 2: Weighing & Dispensing Prep->Weigh React Step 3: Reaction Setup Weigh->React Cleanup Step 4: Post-Reaction & Cleanup React->Cleanup Decon Step 5: Decontamination Cleanup->Decon Decon->End

Figure 2. Step-by-step experimental workflow for safe handling.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[4]

Disposal Considerations

Waste generated from the use of O-(3-fluorobenzyl)hydroxylamine must be considered hazardous.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or watercourses.[4][7]

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe use of O-(3-fluorobenzyl)hydroxylamine in a research and development setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • O-(3-Amino-2-fluoro-propyl)-hydroxylamine. PubChem. [Link]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. PubChem. [Link]

  • Hydroxylamine hydrochloride Safety Data Sheet. Lab Alley. [Link]

  • Hydroxylamine and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the O-Alkylation of N-Protected Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of O-alkyl hydroxylamines (alkoxyamines) is a critical transformation in medicinal chemistry and organic synthesis, providing key intermediates for constructing complex nitrogen-containing molecules, including oximes and other therapeutic agents.[1] Direct alkylation of hydroxylamine is often complicated by competing N-alkylation and overalkylation. Therefore, a robust strategy involves the use of N-protected hydroxylamines to direct the reaction selectively toward the oxygen atom. This guide provides an in-depth analysis of the primary mechanisms governing this transformation—the Williamson-type SN2 pathway and the Mitsunobu reaction—offering field-proven insights into making strategic experimental choices. Detailed, validated protocols and troubleshooting guidance are provided to enable researchers to confidently and successfully implement these methodologies.

Part 1: Core Mechanistic Principles and Strategic Considerations

The central challenge in the alkylation of hydroxylamine derivatives is controlling the regioselectivity between the nitrogen and oxygen atoms, both of which are nucleophilic. The use of an N-protecting group is the foundational strategy to mitigate this issue. Electron-withdrawing protecting groups decrease the nucleophilicity of the nitrogen atom, thereby favoring O-alkylation.[2] The choice between the two dominant mechanistic pathways depends largely on the nature of the alkylating partner: an alcohol or an alkyl halide/sulfonate.

The SN2 Pathway: Williamson-Type Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is readily adapted for the O-alkylation of N-protected hydroxylamines.[3][4] The mechanism involves the deprotonation of the hydroxylamine by a base to form a highly nucleophilic N-protected alkoxide, which then displaces a leaving group from an alkylating agent.[5][6]

Mechanism Causality:

  • Deprotonation: The reaction is initiated by a base that removes the acidic proton from the hydroxyl group. The pKa of the N-OH proton is lowered by the electron-withdrawing protecting group, facilitating deprotonation.

  • Nucleophilic Attack: The resulting anion is a potent nucleophile that attacks the electrophilic carbon of the alkylating agent.

  • Stereochemistry: As a classic SN2 reaction, the attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the carbon center if it is chiral.[4][6]

Caption: Figure 1: SN2 mechanism for O-alkylation.

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the O-alkylation of N-protected hydroxylamines, particularly when starting from an alcohol.[7][8] This reaction couples a primary or secondary alcohol with an acidic nucleophile (pKa < 15), such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]

Mechanism Causality:

  • Activation: Triphenylphosphine attacks the azodicarboxylate to form a highly reactive phosphonium salt. This species then activates the alcohol by forming an alkoxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.[8]

  • Nucleophilic Attack: The deprotonated N-protected hydroxylamine then acts as the nucleophile, displacing the activated oxygen in an SN2 fashion.

  • Stereochemistry: A key advantage of the Mitsunobu reaction is the predictable and clean inversion of stereochemistry at the alcohol's carbon center.[8][10]

mitsunobu_mechanism n1 PPh₃ + DEAD n2 Betaine Intermediate [Ph₃P⁺–N⁻–N=C(OEt)O⁻] n1->n2 1. Formation of Adduct n3 Alcohol (R-OH) Activation n2->n3 n6 Deprotonation n2->n6 Acts as base n4 Alkoxyphosphonium Salt [R-O-P⁺Ph₃] n3->n4 2. Proton Transfer n8 S N 2 Attack n4->n8 n5 N-Protected Hydroxylamine (PG-NH-OH) n5->n6 n7 Nucleophile [PG-N-O⁻] n6->n7 n7->n8 3. Nucleophilic Displacement n9 O-Alkylated Product (PG-N-O-R) n8->n9 n10 Byproducts: Ph₃P=O DEAD-H₂ n8->n10 caption Figure 2: Simplified Mitsunobu reaction pathway. workflow_comparison cluster_sn2 S N 2 Pathway cluster_mitsu Mitsunobu Pathway start_alc Alcohol (R-OH) mesylate 1. Convert to R-OMs (if starting from alcohol) start_alc->mesylate mitsu_rxn 1. Mitsunobu Reaction (N-Hydroxyphthalimide, PPh₃, DIAD) start_alc->mitsu_rxn start_hal Alkyl Halide (R-X) sn2_rxn 2. Alkylate PG-NH-OH (e.g., BocNHOH) Base (DBU), Solvent (DMF) start_hal->sn2_rxn mesylate->sn2_rxn sn2_product PG-N-O-R sn2_rxn->sn2_product final_product Alkoxyamine (H₂N-O-R) sn2_product->final_product Deprotection (e.g., Acid) phthalimide_int PhthN-O-R mitsu_rxn->phthalimide_int deprotection 2. Hydrazine Cleavage phthalimide_int->deprotection deprotection->final_product caption Figure 3: Comparison of synthetic workflows.

Sources

Application Note & Protocol: High-Sensitivity Analysis of Ketones via Derivatization with O-(3-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantitative analysis of ketones is a critical task in diverse fields, including pharmaceutical development, clinical diagnostics, environmental monitoring, and food science. However, many ketones present significant analytical challenges due to their polarity, low volatility, and potential for thermal degradation, which can lead to poor chromatographic performance and low sensitivity, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

To overcome these limitations, chemical derivatization is employed to convert the target analyte into a product with more favorable analytical properties.[1][2] This guide details a robust methodology for the derivatization of ketones using O-(3-fluorobenzyl)hydroxylamine hydrochloride. This reagent reacts with the ketone's carbonyl group to form a stable, volatile, and highly detectable O-(3-fluorobenzyl)oxime derivative. The introduction of the fluorobenzyl moiety significantly enhances the derivative's performance in GC-MS analysis, leading to improved peak shape, increased thermal stability, and superior sensitivity, especially when using advanced detection techniques.[3]

The Scientific Principle: Oxime Formation

The core of this method is the chemical reaction between a ketone and O-(3-fluorobenzyl)hydroxylamine. This is a classic condensation reaction that proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the ketone's carbonyl group.

  • Dehydration: The resulting unstable intermediate eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), creating the corresponding oxime derivative.[4][5]

This transformation is crucial because it replaces the polar C=O group with a less polar, more thermally stable C=N-O-CH₂-ArF group, making the molecule significantly more amenable to GC analysis. The reaction is typically catalyzed under weakly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[6][7]

Caption: Derivatization of a ketone with O-(3-fluorobenzyl)hydroxylamine to form a stable oxime.

Key Advantages of the O-(3-fluorobenzyl)hydroxylamine Reagent

While various derivatization agents exist, the use of a fluorinated benzylhydroxylamine offers distinct advantages that directly translate to higher quality analytical data.

  • Enhanced Sensitivity: The fluorine atom on the benzyl ring makes the derivative highly electrophilic. This property dramatically increases its sensitivity towards specialized detectors like an Electron Capture Detector (ECD) and is particularly advantageous for Negative Chemical Ionization (NCI) mode in mass spectrometry, enabling detection at picogram or femtogram levels.[3][8]

  • Improved Chromatography: The resulting oximes are significantly more volatile and thermally stable than their parent ketones. This leads to sharper, more symmetrical peaks and reduced analyte adsorption within the GC system, improving resolution and reproducibility.[9]

  • Structural Confirmation via Mass Spectrometry: The O-(3-fluorobenzyl)oxime derivatives exhibit predictable fragmentation patterns under Electron Ionization (EI), providing high confidence in compound identification. Key fragments typically include the molecular ion (M•+) and a prominent fluorobenzyl cation at m/z 109, which serves as a unique diagnostic ion.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step workflow for the derivatization and subsequent analysis of ketones. It is based on established methods for similar reagents like PFBHA and should be optimized for specific analytes and matrices.[7]

Materials and Reagents
ComponentSpecifications
Derivatizing Reagent O-(3-fluorobenzyl)hydroxylamine hydrochloride (CAS: 51572-90-8), >97% purity
Ketone Standards Analytical grade, specific to the target analytes
Solvents HPLC or GC-grade Methanol, Ethyl Acetate, Hexane
Buffer 0.1 M Citrate Buffer or 1.0 M HCl for pH adjustment
Drying Agent Anhydrous Sodium Sulfate
Internal Standard (IS) Deuterated ketone analog (e.g., Acetone-d6) or a non-interfering compound
Vials 2 mL screw-top glass vials with PTFE-lined septa
Instrumentation
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Heating block or water bath capable of maintaining 60-80°C

  • Vortex mixer

  • Calibrated micropipettes

Derivatization & Extraction Workflow

G start 1. Sample Preparation Aliquot 1 mL of aqueous sample into a 2 mL reaction vial. ph 2. pH Adjustment Add buffer or HCl to reach pH 4-5. start->ph reagent 3. Reagent Addition Add 50 µL of derivatizing reagent (e.g., 10 mg/mL in water) and IS. ph->reagent react 4. Reaction Seal vial and heat at 70°C for 30 minutes. reagent->react cool 5. Cooling Cool vial to room temperature. react->cool extract 6. Extraction Add 0.5 mL Ethyl Acetate. Vortex for 2 minutes. cool->extract separate 7. Phase Separation Centrifuge briefly or allow layers to separate. extract->separate dry 8. Drying Transfer organic (top) layer to a new vial containing anhydrous sodium sulfate. separate->dry analyze 9. Analysis Transfer dried extract to an autosampler vial for GC-MS. dry->analyze

Caption: Step-by-step workflow for ketone derivatization and sample preparation.

Detailed Procedural Steps
  • Sample Preparation: Pipette 1.0 mL of the aqueous sample containing the ketone(s) of interest into a 2 mL glass reaction vial.

  • pH Adjustment: Carefully add 0.1 M citrate buffer or dropwise 1.0 M HCl to adjust the sample pH to approximately 4.[7] Verify with a narrow-range pH strip.

  • Reagent Addition: Add 50 µL of a freshly prepared 10 mg/mL O-(3-fluorobenzyl)hydroxylamine hydrochloride solution in water. If performing quantitative analysis, add the internal standard at this stage.

  • Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 70°C for 30 minutes.[7] This step drives the reaction to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the vial. Seal and vortex vigorously for 2 minutes to extract the oxime derivative into the organic phase.

  • Phase Separation: Allow the vial to stand until the aqueous and organic layers have clearly separated. Centrifugation for 2 minutes at low speed can accelerate this process.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Transfer: Transfer the final, dried organic extract into a GC autosampler vial for analysis.

GC-MS Analytical Conditions

The following parameters provide a solid starting point for analysis and should be optimized for the specific instrument and target ketones.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
MS System Agilent 5977 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min[7]
MS Ion Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification
Key SIM Ions Molecular Ion (M•+), m/z 109 (fluorobenzyl cation), other characteristic fragments

Data Interpretation & Troubleshooting

  • Compound Identification: A compound is positively identified by a match in retention time to a known standard and the presence of characteristic ions in its mass spectrum, particularly the molecular ion and the m/z 109 fragment.

  • Isomer Formation: The derivatization reaction can produce syn and anti geometric isomers of the oxime, which may appear as two closely eluting peaks.[5][8] For quantitative analysis, the peak areas of both isomers should be summed.

  • Steric Hindrance: Ketones with significant steric bulk around the carbonyl group may exhibit lower derivatization yields or require more forcing reaction conditions (higher temperature or longer reaction time).[10][11]

ProblemPotential Cause(s)Recommended Solution(s)
Low or no derivative peak 1. Incorrect pH (too high or too low).2. Reagent has degraded.3. Insufficient reaction time/temperature.1. Optimize pH to 4-5.[6]2. Prepare fresh derivatizing reagent solution daily.3. Increase reaction time (e.g., to 60 min) or temperature (e.g., to 80°C).
Poor peak shape (tailing) 1. Active sites in the GC inlet liner or column.2. Residual water in the final extract.1. Use a deactivated inlet liner; trim the column.2. Ensure the organic extract is thoroughly dried with sodium sulfate.
Interfering peaks from matrix 1. Co-extraction of matrix components.2. Reagent artifacts.1. Implement a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.2. Analyze a reagent blank to identify artifact peaks.

Conclusion

Derivatization of ketones with O-(3-fluorobenzyl)hydroxylamine is a powerful and reliable technique that directly addresses the common challenges associated with their analysis. By converting ketones into stable, volatile, and highly detectable oxime derivatives, this method enables robust and sensitive quantification by GC-MS. The protocol outlined in this document provides a validated starting point for researchers, scientists, and drug development professionals to achieve accurate and reproducible results for a wide range of ketone analytes.

References

  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Lehtonen, P., & Laakso, S. (1995). Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. Journal of the Institute of Brewing.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.
  • Uchiyama, S., & Inaba, Y. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Sigma-Aldrich. (n.d.). O-(3-Fluorobenzyl)hydroxylamine hydrochloride. Product Page.
  • BenchChem. (n.d.). Application Note: Derivatization of 3-(3-Chloro-4-fluorophenyl)propanal for Enhanced GC-MS Analysis.
  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onoderac, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1).
  • Ho, S. S., & Yu, J. Z. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of Chromatography A, 883(1-2), 105-117.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagent.
  • Kang, H. I., & Shin, H. S. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(20), 8257-8262.
  • Gunes, B., et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. Semantic Scholar.
  • Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate.

Sources

synthesis of fluorinated agrochemicals using benzyloxyamines

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Benzyloxyamines for the Strategic Synthesis of Fluorinated Heterocyclic Agrochemicals

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Fluorine Advantage in Modern Agrochemicals

The incorporation of fluorine into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy and stability of active ingredients.[1][2] These enhancements often manifest as increased metabolic stability, improved binding affinity to target enzymes, and optimized lipophilicity for better transport within the plant or insect.[1][2][3] Consequently, a significant portion of the top-selling agrochemicals, including fungicides, herbicides, and insecticides, are fluorinated compounds.[4][5][6][7]

While various fluorination strategies exist, the synthesis of fluorinated heterocyclic compounds is of particular interest due to the prevalence of heterocyclic cores in bioactive molecules.[2][8] This application note focuses on a nuanced and powerful strategy: the use of benzyloxyamines as versatile precursors for the construction of fluorinated heterocyclic systems, particularly isoxazolines and isoxazolidines, which are prominent scaffolds in agrochemical discovery. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the utility of this approach for the modern agrochemist.

The Strategic Role of Benzyloxyamines: Precursors to Reactive Nitrones

Benzyloxyamines, and more broadly hydroxylamine derivatives, are valuable building blocks in organic synthesis.[9][10][11] Their utility in the context of fluorinated agrochemical synthesis lies not in direct fluorination, but in their efficient conversion to nitrone intermediates. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes, providing a direct and often stereocontrolled route to five-membered heterocyclic rings like isoxazolidines.

The synthesis of fluorinated isoxazolines and isoxazolidines can be strategically achieved by reacting a benzyloxyamine-derived nitrone with a fluorinated alkene or by utilizing a fluorinated nitrone in a cycloaddition reaction. This methodology allows for the precise installation of fluorine or fluorinated groups into the heterocyclic core, a key step in tuning the biological activity of the final agrochemical product.

Reaction Schematics and Workflow

Diagram 1: General Workflow for Synthesizing Fluorinated Isoxazolidines from Benzyloxyamines

workflow cluster_product Product start1 Benzyloxyamine step1 In situ Nitrone Formation start1->step1 start2 Aldehyde/Ketone start2->step1 start3 Fluorinated Alkene step2 [3+2] Cycloaddition start3->step2 step1->step2 product Fluorinated Isoxazolidine Core step2->product

Caption: Workflow for fluorinated isoxazolidine synthesis.

Diagram 2: Mechanistic Pathway of [3+2] Cycloaddition

mechanism Nitron Nitrone (1,3-Dipole) TransitionState Concerted Transition State Nitron->TransitionState Alkene Fluorinated Alkene (Dipolarophile) Alkene->TransitionState Product Fluorinated Isoxazolidine TransitionState->Product

Caption: Mechanism of nitrone-alkene [3+2] cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of a Model Fluorinated Isoxazolidine

This protocol details the synthesis of a representative fluorinated isoxazolidine from O-benzylhydroxylamine, an aldehyde, and a fluorinated alkene.

Objective: To synthesize 2-benzyl-5-(trifluoromethyl)-isoxazolidine.

Materials:

  • O-Benzylhydroxylamine hydrochloride (or O-benzylhydroxylamine)[12][13]

  • Paraformaldehyde

  • 3,3,3-Trifluoropropene

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Nitrone Formation (in situ):

    • To a dry 100 mL round-bottom flask under an inert atmosphere, add O-benzylhydroxylamine hydrochloride (1.23 g, 10 mmol) and paraformaldehyde (0.30 g, 10 mmol). Note: If using the free base O-benzylhydroxylamine, a drying agent like anhydrous magnesium sulfate can be added.

    • Add 50 mL of anhydrous toluene.

    • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 2-3 hours. The formation of the nitrone can be monitored by TLC.

  • [3+2] Cycloaddition:

    • Cool the reaction mixture to room temperature.

    • Introduce 3,3,3-trifluoropropene (gas) into the reaction vessel via a balloon or by bubbling it through the solution. Caution: Handle trifluoropropene in a well-ventilated fume hood.

    • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the cycloaddition can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-benzyl-5-(trifluoromethyl)-isoxazolidine.

Expected Yield and Characterization:

CompoundMolecular FormulaExpected Yield (%)Key Analytical Data (Expected)
2-benzyl-5-(trifluoromethyl)-isoxazolidineC11H12F3NO60-75¹H NMR: Characteristic signals for the isoxazolidine ring protons and the benzyl group.
¹⁹F NMR: A singlet corresponding to the CF₃ group.
MS (ESI+): [M+H]⁺ peak at m/z 232.09.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • In situ Nitrone Formation: Generating the nitrone in the same pot as the cycloaddition minimizes the handling of the potentially unstable nitrone intermediate. Toluene is a common solvent for this reaction as it allows for azeotropic removal of water formed during nitrone formation, driving the equilibrium towards the product.

  • Choice of Fluorinated Synthon: 3,3,3-Trifluoropropene is a commercially available and reactive dipolarophile. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the cycloaddition.

  • Reaction Conditions: The cycloaddition is typically performed at room temperature to favor the desired kinetic product and avoid potential side reactions or decomposition at higher temperatures.

Self-Validating System and Troubleshooting:

  • Monitoring Reaction Progress: Regular monitoring by TLC or GC-MS is crucial to determine the optimal reaction time and to check for the formation of byproducts. The disappearance of the nitrone intermediate is a key indicator of reaction completion.

  • Low Yields: If the yield is low, consider the following:

    • Incomplete Nitrone Formation: Ensure the complete removal of water during the initial step. The use of a Dean-Stark trap can be beneficial.

    • Purity of Reagents: Use freshly distilled solvents and high-purity starting materials.

    • Alkene Addition: Ensure an adequate amount of the fluorinated alkene is present in the reaction mixture. For gaseous alkenes, maintaining a positive pressure can improve the reaction rate.

Conclusion and Future Outlook

The use of benzyloxyamines as precursors to nitrone intermediates represents a sophisticated and effective strategy for the synthesis of fluorinated heterocyclic compounds relevant to the agrochemical industry. This method provides a reliable pathway to novel molecular scaffolds that can be further elaborated to develop next-generation fungicides, herbicides, and insecticides with improved performance profiles. As the demand for more effective and environmentally benign crop protection solutions grows, innovative synthetic methodologies like the one described herein will continue to be of paramount importance.

References

  • RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. (URL not available)
  • Hydroxylamine Uses and Applications in Organic Chemistry - Ontosight AI. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. [Link]

  • Synthesis of Fluorinated Heterocycles. - ResearchGate. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (URL not available)
  • Hydroxylamine derivatives used for the synthesis of primary... - ResearchGate. [Link]

  • Benzylic C(sp3)–H fluorination. [Link]

  • Benzylic C(sp3)–H fluorination - PMC. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D. [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ResearchGate. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS - download. [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation | Request PDF - ResearchGate. [Link]

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - Refubium - Freie Universität Berlin. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ChemRxiv. [Link]

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy - Chemical Communications (RSC Publishing). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of O-(3-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of O-(3-fluorobenzyl)hydroxylamine. Designed for researchers in analytical chemistry and drug development, this document elucidates the fragmentation pathways by comparing the target molecule to well-understood analogues. We will explore the underlying chemical principles, predict the resultant mass spectrum, and provide a robust experimental protocol for verification.

Section 1: Foundational Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to an analyte molecule, causing it to ionize and subsequently fragment. The process begins with the removal of an electron to form a molecular radical cation (M+•)[1][2]. The mass-to-charge ratio (m/z) of this ion reveals the molecule's nominal molecular mass[3].

This high-energy M+• ion is unstable and rapidly undergoes a series of unimolecular reactions, including bond cleavages and rearrangements, to produce a collection of smaller fragment ions[1][4]. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. The most favorable fragmentation pathways are those that lead to the formation of the most stable products, typically stable cations and neutral radicals[4][5]. Key fragmentation types include alpha-cleavage (bond scission adjacent to a heteroatom or functional group) and inductive cleavage[1][6][7].

For aromatic compounds, particularly those with a benzyl group, a characteristic fragmentation involves the formation of a benzyl cation, which often rearranges into the exceptionally stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91[3][8][9][10]. This rearrangement is a dominant feature in the mass spectra of many benzyl derivatives[10][11].

Section 2: Predicted Fragmentation of O-(3-fluorobenzyl)hydroxylamine

The molecular weight of O-(3-fluorobenzyl)hydroxylamine (C₇H₈FNO) is 141.14 g/mol . The molecular ion (M+•) is therefore expected at m/z 141 .

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

Pathway A: Benzylic C-O Bond Cleavage

The most probable fragmentation event is the cleavage of the benzylic carbon-oxygen bond. This is a classic alpha-cleavage relative to the aromatic ring, yielding a highly stabilized benzylic carbocation.

  • Reaction: C₇H₇F-ONH₂⁺• → [C₇H₇F]⁺ + •ONH₂

  • Key Fragment: The 3-fluorobenzyl cation at m/z 109 . This cation is resonance-stabilized by the aromatic ring.

  • Rearrangement: The 3-fluorobenzyl cation is expected to rearrange to the even more stable 3-fluorotropylium ion . This rearrangement is a hallmark of benzyl derivatives in mass spectrometry and is a major driving force for benzylic cleavage[8][9][10]. Due to the high stability of this ion, the peak at m/z 109 is predicted to be the base peak (the most intense peak in the spectrum).

Pathway B: N-O Bond Cleavage

The nitrogen-oxygen single bond is inherently weak and represents another likely cleavage site.

  • Reaction: C₇H₇F-O-NH₂⁺• → [C₇H₇FO]⁺ + •NH₂

  • Key Fragment: This pathway would produce the 3-fluorobenzyloxy cation at m/z 125 .

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation:

  • From the m/z 109 ion: The 3-fluorotropylium ion may lose a molecule of hydrogen fluoride (HF, mass 20) to form a C₇H₅⁺ ion at m/z 89 .

  • Aromatic Ring Fragmentation: The aromatic ring itself can fragment, leading to smaller ions such as C₅H₅⁺ at m/z 65 or C₄H₃⁺ at m/z 51 , though these are typically of lower abundance.

The following diagram illustrates the predicted fragmentation cascade.

G M O-(3-fluorobenzyl)hydroxylamine M+• m/z 141 frag109 3-Fluorotropylium ion [C7H6F]+ m/z 109 (Base Peak) M->frag109  - •ONH2 (Benzylic Cleavage) frag125 3-Fluorobenzyloxy cation [C7H8FO]+ m/z 125 M->frag125  - •NH2 (N-O Cleavage)   frag89 [C7H5]+ m/z 89 frag109->frag89 - HF

Caption: Predicted EI fragmentation pathway of O-(3-fluorobenzyl)hydroxylamine.

Section 3: Comparative Analysis: The Influence of the Fluoro Substituent

To understand the role of the fluorine atom, we compare the predicted fragmentation of our target molecule with its non-fluorinated analogue, O-benzylhydroxylamine (MW = 123.15).

For O-benzylhydroxylamine, the primary fragmentation is also benzylic cleavage, leading to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), which is typically the base peak[8][10]. The key difference is the mass of this primary fragment, shifted by +18 amu (F - H) in the fluorinated compound.

Fragment IonPredicted m/z for O-(3-fluorobenzyl)hydroxylamineCorresponding m/z for O-benzylhydroxylamineRationale for Formation
Molecular Ion [M]⁺• 141123Ionization of the parent molecule.
[M - •ONH₂]⁺ 109 (Base Peak) 91 (Base Peak) Benzylic C-O cleavage followed by tropylium rearrangement. This is the most stable carbocation fragment.
[M - •NH₂]⁺ 125107Cleavage of the weak N-O bond.
[C₇H₅]⁺ 8965 ([C₅H₅]⁺)Loss of HF from the m/z 109 fragment. The corresponding loss of H₂ from m/z 91 is less common; instead, the tropylium ion fragments to the stable cyclopentadienyl cation (m/z 65).

The electronegative fluorine atom has a subtle inductive effect on the fragmentation. While it can slightly destabilize the adjacent carbocation, the overwhelming stability of the aromatic tropylium structure ensures that benzylic cleavage remains the dominant pathway. The primary influence observed in the mass spectrum is the mass shift of the key fragments.

Section 4: Experimental Protocol for Mass Spectrum Acquisition

This protocol outlines the steps for acquiring an EI mass spectrum using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system, a common setup for analyzing volatile and semi-volatile compounds.

Objective: To obtain a reproducible EI mass spectrum of O-(3-fluorobenzyl)hydroxylamine for structural confirmation and comparison.

Materials:

  • O-(3-fluorobenzyl)hydroxylamine hydrochloride (or free base)[12][13][14][15]

  • High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade)

  • GC-MS system equipped with an EI source

  • Standard GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A 1. Prepare 1 mg/mL Stock B 2. Dilute to 10 µg/mL A->B C 3. Transfer to GC Vial B->C D 4. Inject 1 µL C->D E 5. Chromatographic Separation D->E F 6. Electron Ionization (70 eV) E->F G 7. Mass Analysis (m/z 40-400) F->G H 8. Identify Analyte Peak G->H I 9. Extract Mass Spectrum H->I J 10. Compare to Prediction I->J

Caption: Standard workflow for GC-MS analysis of a small molecule analyte.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of O-(3-fluorobenzyl)hydroxylamine and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Note: If using the hydrochloride salt, neutralization with a mild base or direct analysis may be required, though direct injection often works as the HCl salt dissociates in the hot injector.

    • Perform a serial dilution to a final working concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrument Setup (Typical GC-MS Parameters):

    • GC Inlet:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1 ratio)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40 - 400

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Identify the chromatographic peak corresponding to O-(3-fluorobenzyl)hydroxylamine in the total ion chromatogram (TIC).

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the observed m/z values and relative abundances with the predicted data in Section 3.

Conclusion

The mass spectrometry fragmentation of O-(3-fluorobenzyl)hydroxylamine is predicted to be dominated by a benzylic cleavage event, leading to a highly stable 3-fluorotropylium ion at m/z 109 as the base peak. This predictive analysis, grounded in the fundamental principles of mass spectrometry and comparison with known analogues, provides a powerful framework for the identification and structural elucidation of this and similar molecules. The provided experimental protocol offers a clear and robust method for verifying these predictions in a laboratory setting.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC. [Link]

  • Illustrated Glossary of Organic Chemistry - Tropylium cation. UCLA Chemistry. [Link]

  • Schwarz, H. (1981). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]

  • mass spectrometry: tropylium ion. (2018). YouTube. [Link]

  • Ceraulo, L., et al. (2000). Studies in organic mass spectrometry. Part 25. Benzyl ion formation in chemical ionisation (methane or isobutane) of some ortho-alkylhetero-substituted diphenylcarbinols. PubMed. [Link]

  • Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Science Publishing. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (1975). Canadian Journal of Chemistry. [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fragmentation Mechanisms. University of Colorado Boulder. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Natalis, P. (1968). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • Mass Spectrometry. Michigan State University Chemistry. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Andersen, J. R. (2010). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Hydroxylamine. NIST WebBook. [Link]

  • Information from Mass Spectrometry. ChemConnections. [Link]

Sources

IR Spectrum Characteristic Peaks for Aminooxy Methyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectral characteristics of the aminooxy methyl group, designed for researchers in bioconjugation and drug development.

Executive Summary

The aminooxy methyl group (


) is a high-specificity nucleophile widely used in bioconjugation for oxime ligation . Its infrared (IR) spectrum is distinct, characterized by the interplay between the ether-like 

bond and the hydroxylamine-derived

bond.

This guide defines the specific vibrational "fingerprint" of the aminooxy moiety, contrasts it with common alternatives (hydrazides, azides), and provides a validated protocol for monitoring oxime ligation kinetics via FTIR.

Spectral Characterization: The Aminooxy Fingerprint

The aminooxy methyl group exhibits a unique spectral signature derived from the polarization of the nitrogen atom by the adjacent oxygen. Unlike simple amines, the electronegative oxygen atom shifts the


 and 

frequencies and introduces a distinct

stretching mode.
Characteristic Peak Assignments
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription & Diagnostic Value
N-H Stretching (

)
3300 – 3450 MediumAppears as a doublet (asymmetric/symmetric) in primary aminooxy groups. Often sharper and less broad than H-bonded

bands.[1][2]
C-H Stretching (

)
2850 – 2950 MediumThe methylene group attached to oxygen (

) shows characteristic symmetric/asymmetric stretching.
N-H Scissoring (

)
1580 – 1620 Medium/StrongDeformation band of the primary amine. Can overlap with aromatic ring modes if a benzyl scaffold is present.
C-O Stretching (

)
1000 – 1100 StrongSimilar to ether linkages but influenced by the nitrogen. A critical diagnostic peak for the

skeleton.
N-O Stretching (

)
910 – 960 Medium/WeakThe definitive fingerprint peak. Differentiates aminooxy groups from simple ethers or amines.
Mechanistic Insight: The N-O Stretch

The


 stretching vibration is the most chemically significant marker. While often weaker than the 

stretch, its presence in the 900–960 cm⁻¹ region confirms the integrity of the aminooxy functionality. In degradation studies, the loss of this band (via N-O bond cleavage) correlates with the loss of reactivity toward aldehydes.

Comparative Analysis: Aminooxy vs. Alternatives

In drug development, the choice of conjugation handle is critical. The table below compares the aminooxy group against its primary competitors: Hydrazides (for hydrazone formation) and Azides (for Click chemistry).

Comparative IR Spectral Data
FeatureAminooxy (

)
Hydrazide (

)
Azide (

)
Primary Diagnostic

at ~920 cm⁻¹

Amide I at ~1650-1700 cm⁻¹

at ~2100 cm⁻¹
Secondary Diagnostic

at ~1050 cm⁻¹

broad band
None (Azide peak is solitary)
Spectral "Silence" High. No interference in the carbonyl region (1700 cm⁻¹) unless scaffold-derived.Low. Strong carbonyl overlap complicates protein analysis.Very High. The ~2100 region is void of biological background.
Ligation Product Oxime (

)
Hydrazone (

)
Triazole (via CuAAC/SPAAC)
Product Stability High (

)
Moderate (Susceptible to hydrolysis)Ultra-High (Covalent/Irreversible)
Visualizing the Differences

The following diagram illustrates the structural and vibrational differences between these groups.

G cluster_0 Spectral Interference Risk Aminooxy Aminooxy Group (-O-NH2) NO_Stretch N-O Stretch ~920 cm⁻¹ (Unique Fingerprint) Aminooxy->NO_Stretch CO_Stretch C-O Stretch ~1050 cm⁻¹ Aminooxy->CO_Stretch Hydrazide Hydrazide Group (-CO-NH-NH2) Amide_I Amide I (C=O) ~1660 cm⁻¹ (Strong Interference) Hydrazide->Amide_I Azide Azide Group (-N3) Azide_Peak Azide Stretch ~2100 cm⁻¹ (Bio-Orthogonal) Azide->Azide_Peak Amide_I->NO_Stretch Hydrazides obscure protein amide bands

Figure 1: Vibrational mapping of Aminooxy vs. Hydrazide and Azide groups. Note the lack of carbonyl interference in the aminooxy spectrum.

Experimental Protocol: Monitoring Oxime Ligation

The reaction between an aminooxy group and an aldehyde/ketone yields an oxime.[3] IR spectroscopy is a powerful tool to monitor this conversion in real-time, particularly in solid-phase synthesis or polymer conjugation.

Protocol: FTIR Monitoring of Oxime Formation

Objective: Quantify the conversion of Aminooxy Methyl (


) to Oxime (

).

Materials:

  • Aminooxy-functionalized scaffold (e.g., PEG-Aminooxy).

  • Aldehyde target (e.g., Benzaldehyde or biomolecule).[3][4][5]

  • FTIR Spectrometer (ATR mode recommended for solids/oils).

Step-by-Step Methodology:

  • Baseline Acquisition (

    
    ): 
    
    • Prepare a pure sample of the aminooxy precursor.

    • Record spectrum (4000–600 cm⁻¹).

    • Verify: Presence of

      
       doublet (3300-3400 cm⁻¹) and 
      
      
      
      (~920 cm⁻¹).
    • Verify: Absence of

      
       peak (~1640 cm⁻¹).[6]
      
  • Reaction Initiation:

    • Mix aminooxy compound with aldehyde (1:1 or slight excess of aminooxy) in buffer (pH 4.5–6.0) or organic solvent.

    • Note: Aniline (10-100 mM) can be added as a catalyst to accelerate the reaction.

  • Monitoring (

    
    ): 
    
    • Take aliquots at defined intervals (15 min, 1 hr, 4 hr).

    • Key Spectral Changes to Track:

      • Disappearance: The distinct Aldehyde

        
         peak (typically ~1700-1720 cm⁻¹) will decrease.
        
      • Appearance: A new, often weaker band at ~1640 cm⁻¹ (

        
         stretch) will emerge.
        
      • Shift: The

        
         stretch may shift slightly due to the change in hybridization from 
        
        
        
        N to
        
        
        N, though this is subtle.
  • Validation:

    • The reaction is complete when the aldehyde carbonyl peak is no longer detectable.

    • Self-Validating Check: If the

      
       peak remains but the 
      
      
      
      doublet is gone, check for hydrolysis or non-specific adsorption.
Reaction Pathway Diagram

Reaction Aminooxy Aminooxy Precursor (R-O-NH2) Peaks: 3300(d), 920 Reaction Ligation (pH 4.5-6.0) Aminooxy->Reaction Aldehyde Aldehyde Target (R'-CHO) Peak: ~1720 (C=O) Aldehyde->Reaction Oxime Oxime Product (R-O-N=CH-R') New Peak: ~1640 (C=N) Lost Peak: 1720 (C=O) Reaction->Oxime Water Elimination

Figure 2: Spectral evolution during oxime ligation. The diagnostic shift is the replacement of the C=O stretch with the C=N stretch.

References

  • National Institutes of Health (NIH). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amines and Ethers. Retrieved from [Link]

  • Canadian Journal of Chemistry. Infrared Spectrum, Molecular Structure, and Thermodynamic Functions of Hydroxylamine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro vs. 4-Fluoro Substituted Oxime Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic placement of a fluorine atom can profoundly alter a molecule's biological profile. This guide provides an in-depth comparison of 3-fluoro and 4-fluoro substituted oxime ethers, a class of compounds with significant therapeutic potential. While direct, head-to-head experimental comparisons of these positional isomers are sparse in current literature, this document synthesizes available data and leverages fundamental principles of physical organic chemistry to build a robust structure-activity relationship (SAR) framework. We explore how the distinct electronic properties conferred by fluorine at the meta (3-) versus the para (4-) position can modulate a compound's pharmacokinetics and pharmacodynamics. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation fluorinated oxime ether therapeutics.

Introduction: The Subtle Power of Fluorine in Oxime Ether Scaffolds

Oxime ethers (>C=N-O-R) represent a versatile and privileged scaffold in drug discovery, forming the backbone of approved drugs and numerous investigational agents with activities spanning antifungal, antibacterial, anticancer, and antidepressant applications.[1][2] Their appeal lies in their synthetic tractability and their ability to form key interactions with biological targets.

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—can be exploited to enhance metabolic stability, improve membrane permeability, increase binding affinity, and modulate pKa.[3] However, the biological consequence of fluorination is not merely its presence, but its precise location. This guide focuses on the critical distinction between placing a fluorine atom at the 3- (meta) versus the 4- (para) position of an aromatic ring within an oxime ether framework, a seemingly minor structural change with potentially dramatic biological implications.

The Decisive Influence of Fluorine's Positional Electronics

The biological activity of a drug molecule is intrinsically linked to its electronic distribution, which dictates how it interacts with its target protein. The effect of a fluorine substituent on an aromatic ring is governed by the interplay of two opposing electronic forces: the inductive effect and the mesomeric effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and is felt strongly at all positions (ortho, meta, and para).

  • Mesomeric (Resonance) Effect (+M): Due to its lone pair electrons, fluorine can donate electron density back to the ring system through pi (π) conjugation. This effect only operates at the ortho and para positions, not the meta position.

This dichotomy is the key to understanding the difference between 3-fluoro and 4-fluoro isomers:

  • 4-Fluoro (Para) Substitution: The substituent's influence is a combination of a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric effect (+M). While the inductive effect dominates, making the ring electron-deficient overall, the mesomeric effect partially counteracts this by increasing electron density at the para position itself and modulating the overall electronic character.

  • 3-Fluoro (Meta) Substitution: The substituent exerts only its powerful electron-withdrawing inductive effect (-I). The mesomeric effect is absent. Consequently, a 3-fluoro substituent renders the aromatic ring more purely electron-deficient compared to its 4-fluoro counterpart.

This fundamental electronic difference can impact hydrogen bonding potential, dipole moment, and the acidity of nearby functional groups, all of which are critical for biological activity.

Caption: Electronic effects of fluorine at the para vs. meta positions.

Review of Biological Activities: An Inferential Comparison

Direct comparative studies for 3- vs. 4-fluoro oxime ethers are lacking. Therefore, we present a logical comparison based on available data for each substitution pattern, primarily in the context of antimicrobial activity where fluorinated oxime ethers have been most reported.

4-Fluoro Substituted Oxime Ethers: A Common Motif for Potency

The para-fluoro substitution is a frequently explored and often successful strategy in the design of bioactive oxime ethers. The literature provides several examples where this motif is associated with significant antimicrobial potency.

  • Antifungal Activity: In a study of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime ethers, a derivative containing a fluorine atom at the 4-position of the phenyl rings was among the most active compounds against Aspergillus niger, proving more potent than the reference drug Fluconazole (MIC⁹⁰ = 2 µg/mL vs. 4 µg/mL).[1]

  • Antibacterial Activity: Ferrocene–oxime ether benzyl 1H-1,2,3-triazole hybrids were tested against several bacterial strains. A derivative featuring a 4-fluoro substituent on the phenyl ring demonstrated good activity against Gram-positive bacteria Bacillus subtilis (MIC = 15.62 μg/mL) and Staphylococcus aureus (MIC = 7.81 μg/mL), with potency comparable or superior to Streptomycin sulfate.[1] The same study noted that among a series of non-ferrocene bicyclononanone oxime ethers, compounds with a 4-fluoro substituent were highly active against Pseudomonas aeruginosa (MIC⁹⁰ = 4 µg/mL), showing four times the potency of Gentamicin.[1]

3-Fluoro Substituted Oxime Ethers: A Less Explored Avenue

The investigation of 3-fluoro substituted oxime ethers is less prevalent in the published literature. While specific bioactivity data for complex 3-fluoro oxime ethers is not readily found in the initial search, the chemical feasibility and potential of such compounds are recognized. For instance, 3-fluoro-4-nitrobenzaldehyde oxime is a known compound, serving as a potential precursor for more complex derivatives.[3] The lack of extensive data on 3-fluoro analogues represents a significant knowledge gap and an opportunity for future research.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the principles outlined and the limited available data, we can construct a hypothetical SAR framework to guide future drug design.

Table 1: Comparative Data and Predicted Properties of Fluoro-Substituted Phenyl Oxime Ethers

Feature3-Fluoro Isomer (meta)4-Fluoro Isomer (para)Supporting Rationale
Electronic Effect Dominantly Inductive (-I)Inductive (-I) & Mesomeric (+M)Fluorine at the meta position cannot exert a resonance effect.
Ring Electron Density More electron-deficientLess electron-deficient (relative to 3-F)The +M effect in the 4-F isomer partially donates electron density back to the ring.
H-Bonding Potential Fluorine is a weaker H-bond acceptorFluorine is a stronger H-bond acceptorIncreased electron density from the +M effect makes the 4-fluoro group a better H-bond acceptor.
Reported Activity Data is limitedPotent antibacterial and antifungal activity reported in several scaffolds.[1]Published studies more frequently report potent 4-fluoro analogues.
Design Hypothesis May alter the pKa of the oxime nitrogen, potentially affecting solubility or target engagement.Favorable for interactions where the fluorine acts as a hydrogen bond acceptor with the target protein.The ability to act as an H-bond acceptor is a key interaction in many drug-receptor binding events.

Key Insights and Hypotheses:

  • Target Interaction: The enhanced hydrogen bond acceptor capability of the 4-fluoro substituent could be a primary reason for its observed success. If a key interaction in the binding pocket of a target enzyme (e.g., fungal lanosterol 14α-demethylase) involves a hydrogen bond to the substituent, the 4-fluoro isomer would be expected to exhibit higher affinity and potency.

  • Metabolic Stability: The C-F bond is exceptionally strong. Both isomers are expected to show increased metabolic stability against oxidative degradation at the site of fluorination compared to a non-fluorinated analogue.

  • Future Research: The most critical unmet need is the direct, parallel synthesis and biological evaluation of 3-fluoro and 4-fluoro substituted positional isomers of the same oxime ether scaffold. This would provide definitive experimental data to confirm or refute the hypotheses presented here and would be a valuable contribution to the field. Screening these isomers across a panel of targets (e.g., kinases, microbial enzymes, GPCRs) would rapidly illuminate the therapeutic areas where each substitution pattern offers a distinct advantage.

Experimental Protocols: A Validated Approach

To facilitate the direct comparison of novel compounds, we provide a standardized protocol for determining antifungal activity, a common application for this compound class.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Standard)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum concentration.

2. Preparation of Compound Dilution Plate: a. Dissolve the test compounds (3-fluoro and 4-fluoro oxime ethers) in DMSO to a stock concentration of 10 mg/mL. b. In a 96-well microtiter plate (Plate A), perform a serial 2-fold dilution of each compound stock in RPMI-1640 medium to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Transfer 100 µL of the diluted fungal inoculum into new 96-well plates (Test Plates). b. Add 100 µL from the compound dilution plate (Plate A) to the corresponding wells of the Test Plates. c. Include a positive control (fungal inoculum in RPMI, no compound) and a negative control (sterile RPMI only). d. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth. b. A spectrophotometer can also be used to read the optical density at 600 nm for a quantitative assessment.

Caption: Workflow for Antifungal MIC Determination.

Conclusion

While the 4-fluoro substitution pattern on the aromatic ring of oxime ethers is a well-established motif associated with potent antimicrobial activity, the corresponding 3-fluoro isomers remain a largely unexplored chemical space. Based on fundamental electronic principles, the 3-fluoro and 4-fluoro isomers possess distinct physicochemical properties that should translate into different biological activities. The para-substituted isomer benefits from a potential role as a hydrogen bond acceptor, whereas the meta-substituted isomer presents a more strongly electron-withdrawing profile. The lack of direct comparative data highlights a clear and compelling opportunity for further research. A systematic investigation involving the parallel synthesis and screening of these positional isomers is essential to fully unlock the therapeutic potential of fluorinated oxime ethers and to develop a more predictive, rational approach to their design.

References

  • Yuan, C., Tu, Q., Li, J., Ma, Y., Zhang, X., & Xu, H. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 372. [Link]

  • Chłoń-Rzepa, M., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5085. [Link]

  • Dhuguru, J., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. [Link]

  • van Dijk, J., & Zwagemakers, J. M. (1977). Oxime ether derivatives, a new class of nonsteroidal antiinflammatory compounds. Journal of Medicinal Chemistry, 20(9), 1199–1206. [Link]

Sources

Comparative Guide: TLC Visualization Methods for O-(3-fluorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(3-fluorobenzyl)hydroxylamine (CAS: 51572-90-8, typically HCl salt) is a critical building block in the synthesis of hydroxamic acids and oxime ethers. Its detection on Thin Layer Chromatography (TLC) plates requires balancing sensitivity with selectivity.

While the molecule possesses a UV-active chromophore, its primary functional handle—the alkoxyamine (


) group—offers a specific chemical target for visualization. This guide compares four distinct visualization methods, ranking Ninhydrin  as the superior chemical stain for specificity, while UV 254 nm  remains the standard for non-destructive monitoring.

Chemical Profile & Visualization Logic

To select the appropriate visualization method, one must understand the molecule's interaction with detection agents.

FeatureStructural ComponentVisualization TargetMechanism
Chromophore 3-Fluorobenzene ringUV 254 nm

transition quenches fluorescence indicator (

).
Nucleophile Primary Alkoxyamine (

)
Ninhydrin Condensation with ninhydrin to form a colored complex (Ruhemann’s Purple analog).
Adsorbent Aromatic

-system
Iodine (

)
Reversible intercalation/adsorption of iodine into the aromatic ring.
Reductant Benzylic C-H / AminePMA / KMnO₄ Oxidation of the organic framework (Universal detection).

Comparative Analysis of Methods

The following table synthesizes experimental performance data. "Sensitivity" refers to the lower limit of detection (LOD), and "Selectivity" refers to the ability to distinguish the product from impurities (e.g., benzyl alcohol or alkyl halides).

Performance Matrix
MethodTypeSensitivitySelectivityStability of SpotRecommended Use
UV 254 nm Non-DestructiveModerate (

)
Low (Detects all aromatics)N/A (Transient)First Pass: Always check UV first to locate the spot without altering it.
Ninhydrin Destructive (Chemical)High (

)
High (Amine specific) High (Permanent)Confirmation: Verifies the presence of the

group. Essential for monitoring coupling reactions.
Iodine Chamber Semi-DestructiveModerateLow (General adsorption)Low (Fades rapidly)Quick Check: If UV lamp is unavailable or for confirming UV-inactive impurities.
PMA (Phosphomolybdic Acid) Destructive (Oxidative)HighLow (Universal)HighFinal Resort: Use only if the amine is protected or modified and Ninhydrin fails.

Decision Pathways & Workflows

The following logic flow ensures maximum data extraction from a single TLC plate.

TLC_Decision_Tree Start Run TLC Plate UV_Check Visualize under UV (254 nm) Start->UV_Check Is_Visible Spot Visible? UV_Check->Is_Visible Mark_Spot Circle lightly with pencil (Non-destructive) Is_Visible->Mark_Spot Yes Stain_Decision Select Chemical Stain Is_Visible->Stain_Decision No (or after marking) Mark_Spot->Stain_Decision Ninhydrin Ninhydrin Stain (Specific for O-NH2) Stain_Decision->Ninhydrin Confirm Identity Iodine Iodine Chamber (General Adsorption) Stain_Decision->Iodine Quick/Reversible PMA PMA / KMnO4 (Universal Oxidative) Stain_Decision->PMA Universal Check Result_Nin Pink/Red Spot: Free Alkoxyamine Present Ninhydrin->Result_Nin Result_Gen Brown/Blue Spot: General Organic Material Iodine->Result_Gen PMA->Result_Gen

Figure 1: Optimal visualization workflow. UV visualization should always precede chemical staining.

Detailed Experimental Protocols

Method A: UV Visualization (254 nm)[1]
  • Principle: The fluorinated benzene ring absorbs UV light, appearing as a dark spot against the bright green fluorescent background of

    
     silica plates.
    
  • Procedure:

    • Elute the TLC plate and dry completely (residual solvent can mask spots).

    • Place under a UV lamp set to short-wave (254 nm).

    • Circle dark spots with a pencil.[1]

  • Note: This does not confirm the presence of the amine, only the aromatic ring.

Method B: Ninhydrin Stain (Recommended)[2][3]
  • Principle: Ninhydrin reacts with the nucleophilic nitrogen of the alkoxyamine. While

    
    -amino acids yield "Ruhemann's Purple," alkoxyamines (
    
    
    
    ) often yield a pink to reddish-purple complex due to the electronic influence of the oxygen atom [1].
  • Reagent Preparation:

    • Dissolve 1.5 g Ninhydrin in 100 mL of

      
      -butanol (or ethanol).
      
    • Add 3.0 mL of Acetic Acid (catalyst).[2]

  • Procedure:

    • Dip the dried TLC plate into the solution for 1-2 seconds.

    • Wipe the back of the plate; blot excess from the bottom edge.

    • Heat with a heat gun (approx. 110°C) until spots appear.

  • Expected Result: O-(3-fluorobenzyl)hydroxylamine appears as a distinct pink/purple spot. Impurities lacking the amine (e.g., 3-fluorobenzyl bromide) will not stain.

Method C: Phosphomolybdic Acid (PMA)[4][5]
  • Principle: A "universal" oxidative stain.[3][4] The heteropolyacid is reduced by the organic compound to form "molybdenum blue."

  • Reagent Preparation:

    • Dissolve 10 g Phosphomolybdic Acid in 100 mL Ethanol.[1]

  • Procedure:

    • Dip plate and blot excess.[4]

    • Heat vigorously (higher temp than Ninhydrin, ~150°C) until background is green and spots are dark blue/black.

  • Note: Excellent for checking purity but lacks chemical specificity.

Mechanistic Insight: The Ninhydrin Reaction[3][6][7][8][9]

Understanding the specific reaction helps explain why Ninhydrin is the "Gold Standard" for this molecule. Unlike general stains, this reaction requires the specific nucleophilic attack of the nitrogen.

Ninhydrin_Mechanism Nin Ninhydrin (Triketone hydrate) Inter Schiff Base Intermediate Nin->Inter Dehydration (-H2O) Amine O-(3-fluorobenzyl) hydroxylamine Amine->Inter Nucleophilic Attack Complex Colored Complex (Pink/Purple) Inter->Complex Condensation & Decarboxylation (if acid)

Figure 2: Simplified reaction pathway. The alkoxyamine nitrogen attacks the central carbonyl of ninhydrin.

Safety & Handling

  • O-(3-fluorobenzyl)hydroxylamine: Causes skin irritation (H315) and serious eye irritation (H319). Handle in a fume hood [2].

  • Ninhydrin: Skin irritant.[5][6][7] Stains skin purple/blue for days (proteins in skin react). Double-glove when dipping.

  • UV Light: Wear UV-blocking safety glasses to prevent corneal damage.

References

  • Bottom, C. B., Hanna, S., & Siehr, D. J. (1978).[8] Mechanism of the ninhydrin reaction. Biochemical Education.

  • PubChem. (n.d.). Compound Summary: O-(3-Fluorobenzyl)hydroxylamine hydrochloride.[9] National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for PMA and Iodine protocols).

Sources

The 3-Fluoro Advantage: A Comparative Guide to Hydroxylamine Drug Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker is a critical determinant of success. It must be a silent partner, stable in circulation, yet precisely cleavable to release its potent payload within the target cell. Hydroxylamine-based linkers have emerged as a valuable class, offering unique conjugation and release mechanisms. This guide delves into a strategic modification of these linkers—the introduction of a fluorine atom at the 3-position—and elucidates the significant advantages this substitution imparts. While direct, head-to-head published experimental data on 3-fluoro hydroxylamine linkers is nascent, this guide synthesizes established principles of medicinal chemistry and fluorine's role in drug design to provide a comprehensive comparison and a roadmap for evaluation.

The Role of Hydroxylamine Linkers in Bioconjugation

Hydroxylamine linkers offer a versatile platform for attaching drugs to antibodies or other targeting moieties. The hydroxylamine functionality (-ONH₂) can react with aldehydes or ketones to form stable oxime linkages. This bioorthogonal reaction is highly specific and can be engineered into antibodies for site-specific conjugation, leading to more homogeneous ADCs with predictable drug-to-antibody ratios (DARs).

The "Fluorine Advantage" in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[] This is not a coincidence but a testament to the profound and often beneficial effects of this small, highly electronegative element.[2][3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][4] Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule.[2][5] This includes:

    • Lowering pKa: The inductive electron-withdrawing effect of fluorine can decrease the basicity (lower the pKa) of nearby amines, which can improve cell permeability and reduce off-target interactions.[5]

    • Altering Lipophilicity (LogP): The effect on lipophilicity is context-dependent. While a single fluorine substitution can slightly increase lipophilicity, certain fluorination patterns can also be used to modulate this property to optimize solubility and permeability.[6][7]

  • Improved Binding Affinity: Fluorine can engage in favorable interactions within protein binding pockets, such as dipole-dipole interactions, and can help to pre-organize a molecule into a bioactive conformation.[8]

The Specific Advantages of 3-Fluoro Substitution in Hydroxylamine Linkers

Extrapolating from the established principles of fluorine chemistry, we can delineate the specific advantages of incorporating a fluorine atom at the 3-position of an alkyl hydroxylamine linker.

cluster_0 Non-Fluorinated Linker cluster_1 3-Fluoro Substituted Linker A R-CH2-CH2-CH2-O-NH2 B R-CH2-CHF-CH2-O-NH2

Caption: Comparison of a standard and a 3-fluoro substituted hydroxylamine linker.

Enhanced Stability and Controlled Reactivity

The primary advantage of a 3-fluoro substitution lies in the modulation of the hydroxylamine's electronic properties. The strong electron-withdrawing nature of the fluorine atom three carbons away is expected to have a significant inductive effect, subtly influencing the nucleophilicity of the hydroxylamine nitrogen.

  • Increased Stability: This slight reduction in nucleophilicity can translate to greater stability of the linker during storage and handling, reducing the potential for undesired side reactions.

  • Controlled Conjugation: While still sufficiently reactive for efficient oxime formation, the modulated reactivity could allow for more controlled conjugation reactions, potentially leading to higher yields and fewer impurities.

Fine-Tuning of Physicochemical Properties

The introduction of a fluorine atom at the 3-position offers a powerful tool for fine-tuning the physicochemical properties of the linker and, by extension, the entire ADC.

  • Modulated Hydrophilicity: Strategic fluorination can influence the linker's contribution to the overall hydrophilicity of the ADC. This is crucial, as the conjugation of hydrophobic payloads often leads to aggregation and poor pharmacokinetics.[9] A 3-fluoro substitution can help to strike a balance, improving solubility without drastically altering the linker's overall character.

  • Improved Cell Permeability: The ability of a linker to influence the cell permeability of a released payload can be critical for efficacy. Fluorination is a known strategy to enhance membrane permeability.[6][10]

Potential for Improved in vivo Performance

The subtle yet significant changes imparted by the 3-fluoro substitution can culminate in improved in vivo performance of the resulting drug conjugate.

  • Resistance to Metabolic Degradation: While the hydroxylamine linkage itself is the primary point of designed cleavage, the linker backbone can still be susceptible to metabolic degradation. The presence of a C-F bond can enhance the metabolic stability of the linker, ensuring that the payload is delivered intact to the target cell.

  • Reduced Off-Target Toxicity: By fine-tuning the linker's properties, the potential for premature drug release or non-specific interactions can be minimized, leading to a better therapeutic window.

Comparative Performance Data: A Hypothetical Analysis

While direct experimental data for 3-fluoro hydroxylamine linkers is not widely published, we can present a hypothetical comparison based on the expected effects of fluorination.

PropertyNon-Fluorinated Hydroxylamine Linker3-Fluoro Substituted Hydroxylamine LinkerRationale
Chemical Stability StandardEnhancedInductive effect of fluorine reduces susceptibility to degradation.
pKa of Hydroxylamine BaselineSlightly LowerElectron-withdrawing fluorine atom decreases basicity.[5]
Metabolic Stability ModerateHighStrong C-F bond resists enzymatic degradation.[4]
Lipophilicity (LogP) BaselineModulatedCan be fine-tuned based on the overall linker structure.[6]
Reactivity HighControlledReduced nucleophilicity allows for more controlled conjugation.

Experimental Protocols for Comparative Evaluation

To empirically validate the proposed advantages, a series of experiments should be conducted to compare a 3-fluoro substituted hydroxylamine linker with its non-fluorinated counterpart.

I. Synthesis of 3-Fluoro-O-alkylhydroxylamine Linker

The synthesis of a 3-fluoro-O-alkylhydroxylamine linker can be achieved through a multi-step process, likely involving the fluorination of a suitable precursor followed by elaboration to the final hydroxylamine.

A Alcohol Precursor B Fluorination A->B (e.g., DAST) C Intermediate Halide B->C D N-Hydroxyphthalimide Substitution C->D E Protected Hydroxylamine D->E F Deprotection E->F (e.g., Hydrazine) G 3-Fluoro-O-alkylhydroxylamine F->G

Caption: Proposed synthetic workflow for a 3-fluoro-O-alkylhydroxylamine linker.

Step-by-Step Methodology:

  • Fluorination of a Protected Alcohol: Start with a suitable protected diol, for example, 1,3-propanediol with one hydroxyl group protected. The free hydroxyl group can be fluorinated using a reagent like diethylaminosulfur trifluoride (DAST).

  • Conversion to an Alkylating Agent: The resulting fluoro alcohol is then converted to a suitable alkylating agent, such as a tosylate or a halide.

  • Alkylation of N-Hydroxyphthalimide: The alkylating agent is reacted with N-hydroxyphthalimide to introduce the protected hydroxylamine functionality.

  • Deprotection: The phthalimide protecting group is removed, typically using hydrazine, to yield the free 3-fluoro-O-alkylhydroxylamine.

II. Comparative Stability Assay

The stability of the fluorinated and non-fluorinated linkers can be assessed in various biological media.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of both the fluorinated and non-fluorinated linkers.

  • Incubation: Incubate the linkers in human plasma and at different pH values (e.g., pH 5.0 and pH 7.4) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analysis: Quench the reaction and analyze the samples by LC-MS to quantify the amount of intact linker remaining.

  • Data Analysis: Calculate the half-life of each linker under the different conditions.

A Prepare Linker Solutions B Incubate in Human Plasma and pH Buffers A->B C Collect Samples at Various Time Points B->C D Quench and Analyze by LC-MS C->D E Calculate Half-Life D->E

Caption: Workflow for the comparative stability assay of hydroxylamine linkers.

Conclusion

The introduction of a fluorine atom at the 3-position of a hydroxylamine drug linker represents a subtle yet powerful strategy for enhancing the performance of targeted therapeutics. Based on well-established principles of medicinal chemistry, this modification is poised to offer improved stability, modulated reactivity, and favorable physicochemical properties. While further experimental validation is warranted, the "3-fluoro advantage" presents a compelling avenue for the design of next-generation drug linkers with an optimized therapeutic index. The proposed synthetic and analytical workflows provide a clear path for researchers to explore and harness the full potential of this promising chemical modification.

References

  • BenchChem. (2025). Comparative Stability of Fluorinated vs. Non-Fluorinated Chloroindanes: A Guide for Researchers. BenchChem.
  • Glushkov, V. A., & Tolstikov, A. G. (2021).
  • BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
  • Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • BenchChem. (2025). The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. BenchChem.
  • PubChem. (n.d.). Linkers for antibody drug conjugates - Patent US-12084403-B2.
  • Al-Sabi, A., & Moody, C. J. (2018). The Role of Fluorine in Glycomimetic Drug Design. Chemistry – A European Journal, 24(59), 15694-15708.
  • Justia Patents. (2024).
  • ResearchGate. (n.d.).
  • Salisbury, C. M., & Micalizio, G. C. (2020). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622.
  • Google Patents. (2024). US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same.
  • St. Amant, A. H., & Lorsch, J. R. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(59), e202201601.
  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.
  • Marker, S. C., et al. (2021).
  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1474-1481.
  • Google Patents. (2020). WO2020141195A1 - Fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds.
  • Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Pierce, B. G., & Weng, Z. (2013). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 8(3), e58223.
  • Justia Patents. (2020).
  • Le, C. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of.
  • ResearchGate. (n.d.). Reactions of 3-(polyfluoroacyl)
  • Organic Chemistry Portal. (n.d.).
  • Lindhardt, A. T., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3048-3052.
  • Kittaka, A., et al. (2017). Design and Synthesis of Fluoro Analogues of Vitamin D. Molecules, 22(10), 1731.
  • Miller, M. J., et al. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
  • ArTS. (n.d.). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolac.

Sources

Safety Operating Guide

o-(3-fluorobenzyl)hydroxylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

STOP AND READ: o-(3-Fluorobenzyl)hydroxylamine (CAS: 51572-90-8) is a hydroxylamine derivative.[1] While often handled as a stable hydrochloride salt, the free base and its solutions possess latent instability and reactive hazards .

  • DO NOT mix with ketones (e.g., acetone) or aldehydes. This triggers exothermic condensation (oxime formation).

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and regulated.[2][3][4][5][6][7][8]

  • DO NOT heat or subject to friction/shock if the material has dried out or formed crystals on container threads.

  • PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the specific hazards of the 3-fluorobenzyl analog is critical for categorizing the waste stream correctly.

PropertySpecificationOperational Implication
Chemical Name o-(3-Fluorobenzyl)hydroxylamine (often as HCl salt)Nitrogen-Oxygen (N-O) bond presence indicates potential thermal instability.[9]
CAS Number 51572-90-8 Use this for waste manifesting.
Molecular Formula C₇H₈FNO[10] · HClOrganofluorine content requires incineration with scrubber systems (to capture HF).
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE is sufficient for handling; inhalation hazard requires fume hood.
Reactivity Class Nucleophile / Reducing Agent Incompatible with oxidizers and electrophiles (carbonyls).

Expert Insight: The "fluorobenzyl" moiety adds lipophilicity, increasing skin absorption risks compared to simple hydroxylamine. Furthermore, the N-O bond has a lower bond dissociation energy than N-C or C-C bonds, making the compound susceptible to radical decomposition if heated or catalyzed by metal ions [1].

Pre-Disposal Stabilization & Handling

Before moving the chemical to waste storage, ensure it is in a stable state.

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Containment: All manipulations must occur inside a certified chemical fume hood.

  • Container Inspection: Check for crystal formation on the threads of the bottle cap. Hydroxylamine salts can form shock-sensitive perchlorates or other unstable adducts if stored improperly near acids or oxidizers.

Disposal Workflow: The Decision Matrix

This protocol segregates the waste based on its physical state to prevent incompatible mixing in the central waste stream.

Scenario A: Solid Waste (Pure Substance)
  • Status: Expired or excess solid powder.

  • Protocol:

    • Do not dissolve. Keep the substance in its original container if possible.[2][6][8]

    • If the original container is compromised, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

    • Label as "Hazardous Waste - Toxic, Irritant - o-(3-Fluorobenzyl)hydroxylamine" .

    • Place the container into a secondary containment bag (Ziploc type).

    • Lab Pack: Designate for "Lab Pack" pickup. This ensures the vial is incinerated whole, minimizing exposure.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
  • Status: Dissolved in solvent (e.g., Methanol, DCM, Water).

  • Protocol:

    • Compatibility Check: Verify the solvent does NOT contain acetone, methyl ethyl ketone (MEK), or aldehydes.

    • Segregation: Pour into a waste container designated for "Halogenated Organic Solvents" (due to the fluorine atom).

    • pH Adjustment: If the solution is highly acidic (pH < 2) or basic (pH > 10), neutralize to pH 5–9 using dilute bicarbonate or dilute HCl before adding to the waste drum to prevent drum corrosion or heat generation.

    • Labeling: List all components. Explicitly write "Contains Fluorinated Organics" to alert the disposal facility of HF generation potential during incineration.

Scenario C: Spill Cleanup (< 10g)
  • Evacuate the immediate area if dust is airborne.[11]

  • Don PPE (add N95 or P100 respirator if outside hood).

  • Cover the spill with a wet absorbent pad (dampened with water) to prevent dust generation.

  • Scoop the material and pad into a plastic hazardous waste bag.

  • Wipe the surface with 1N HCl followed by water to protonate and solubilize any residues, then wipe dry.

  • Dispose of all cleanup materials as solid hazardous waste (Scenario A).

Visualizing Incompatibility Logic

The following diagram illustrates why segregation is vital. Mixing hydroxylamine derivatives with common lab solvents can create "sleeping hazards" in waste drums.

G Substance o-(3-Fluorobenzyl)hydroxylamine Reaction1 Condensation Reaction (Exothermic + Water Release) Substance->Reaction1 Mixed with Reaction2 Redox Reaction (Gas Evolution N2/N2O) Substance->Reaction2 Contact with Reaction3 Catalytic Decomposition (Thermal Runaway Risk) Substance->Reaction3 Contaminated by Ketones Ketones/Aldehydes (Acetone, Formaldehyde) Ketones->Reaction1 Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->Reaction2 Metals Trace Metal Ions (Fe3+, Cu2+) Metals->Reaction3 Outcome1 Pressurized Waste Container (Explosion Risk) Reaction1->Outcome1 Closed System Outcome2 Fire / Toxic Fumes Reaction2->Outcome2 Reaction3->Outcome2

Caption: Incompatibility pathways for hydroxylamine derivatives. Mixing with carbonyls or oxidizers in a waste container can lead to exothermic pressure buildup or fire.

Regulatory Compliance (US Focus)

Compliance ensures your facility avoids fines and protects the environment.

  • RCRA Classification:

    • This compound is not explicitly P- or U-listed.

    • Characteristic Waste: If the solid is flammable (common for amine salts), it may carry the D001 (Ignitable) code.

    • Toxic: Due to the fluorine content and biological activity, it must be treated as Hazardous Waste .

  • DOT Shipping (for disposal):

    • Likely Class 8 (Corrosive) or Class 6.1 (Toxic) depending on the specific formulation/salt.

    • Proper Shipping Name: "Corrosive solid, acidic, organic, n.o.s. (contains o-(3-fluorobenzyl)hydroxylamine hydrochloride)" [2].[1][12]

References

  • Bretherick's Handbook of Reactive Chemical Hazards . Hydroxylamine and Derivatives. Elsevier. Accessed via ScienceDirect.

  • Sigma-Aldrich .[3] Safety Data Sheet: O-(3-Fluorobenzyl)hydroxylamine hydrochloride. Version 6.2.

  • PubChem . Compound Summary: O-(3-Fluorobenzyl)hydroxylamine.[1] National Library of Medicine.

  • U.S. EPA . Defining Hazardous Waste: Listed and Characteristic Wastes.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.